(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
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Overview
Description
(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[45]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and methylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the phenyl groups.
Substitution: Halogenation and other substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution using various catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced spirocyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-methylamine
- N-[1-(3-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-ethylamine
Uniqueness
(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to its specific spirocyclic structure and the presence of both chlorophenyl and methylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H22ClN3S |
---|---|
Molecular Weight |
383.9g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-methylsulfanyl-N-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C21H22ClN3S/c1-26-20-24-19(23-17-10-4-2-5-11-17)21(13-6-3-7-14-21)25(20)18-12-8-9-16(22)15-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
InChI Key |
FBHWOZPXHZMIJF-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=CC=CC=C2)C3(N1C4=CC(=CC=C4)Cl)CCCCC3 |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC=C2)C3(N1C4=CC(=CC=C4)Cl)CCCCC3 |
Origin of Product |
United States |
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